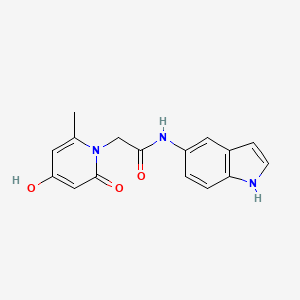![molecular formula C14H9F3N2O2S B15101757 1-[3-Amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B15101757.png)
1-[3-Amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound contains a thieno[2,3-b]pyridine core, which is known for its biological and pharmacological activities . The presence of a trifluoromethyl group and a furan ring further enhances its chemical properties, making it a valuable subject for scientific research.
準備方法
The synthesis of 1-[3-Amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[2,3-b]pyridine scaffold.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Furan Ring: The furan ring is incorporated through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs.
化学反応の分析
1-[3-Amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acylating agents.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used to introduce various functional groups.
The major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-[3-Amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone has a wide range of scientific research applications, including :
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
作用機序
The mechanism of action of 1-[3-Amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone involves its interaction with specific molecular targets and pathways . The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exhibiting antioxidant properties. Additionally, its interaction with cellular receptors can lead to the modulation of signaling pathways, resulting in various biological effects.
類似化合物との比較
1-[3-Amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone can be compared with other similar compounds, such as :
Thieno[2,3-b]pyridine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core. They exhibit similar biological activities but may vary in potency and specificity.
Furan-Containing Compounds: Compounds with a furan ring exhibit various biological activities, including antimicrobial and anticancer properties. The presence of the furan ring in this compound enhances its chemical properties.
Trifluoromethyl-Substituted Compounds: The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and biological activity. Similar compounds with this group exhibit diverse pharmacological activities.
特性
分子式 |
C14H9F3N2O2S |
|---|---|
分子量 |
326.30 g/mol |
IUPAC名 |
1-[3-amino-6-(furan-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone |
InChI |
InChI=1S/C14H9F3N2O2S/c1-6(20)12-11(18)10-7(14(15,16)17)5-8(19-13(10)22-12)9-3-2-4-21-9/h2-5H,18H2,1H3 |
InChIキー |
YCTZJAQDEZZKLN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CC=CO3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B15101683.png)
![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]cyclohexanecarboxamide](/img/structure/B15101694.png)
![N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}glycine](/img/structure/B15101700.png)
![{[5-(2-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B15101707.png)
![2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15101713.png)
![[5,6-dimethyl-3-(pyridin-3-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](4-methoxyphenyl)methanone](/img/structure/B15101730.png)
![N,N-diisobutyl-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B15101734.png)
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B15101739.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B15101744.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one](/img/structure/B15101751.png)
![3-Hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(2-morpholin-4-ylethyl)-5-(3-prop-2-enyloxyphenyl)-3-pyrrolin-2-one](/img/structure/B15101760.png)
![ethyl 1-(4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B15101762.png)
![ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-5-phenylthiophene-3-carboxylate](/img/structure/B15101767.png)
